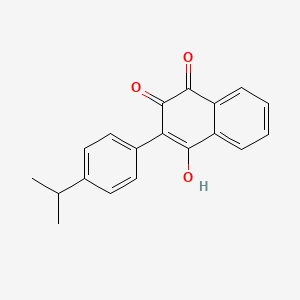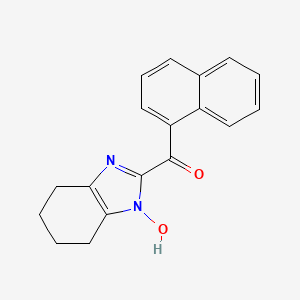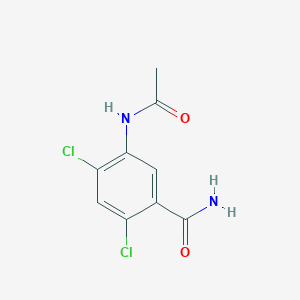
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone, also known as plumbagin, is a naturally occurring compound found in the roots of several plants, including Plumbago zeylanica. It has been used for centuries in traditional medicine for its anti-inflammatory, anti-microbial, and anti-tumor properties. In recent years, plumbagin has gained attention from the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone is complex and involves multiple pathways. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Plumbagin also inhibits the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II, NF-κB, and STAT3.
Biochemical and Physiological Effects:
Plumbagin has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation and immune response, including COX-2 and iNOS. Plumbagin also has anti-microbial properties, inhibiting the growth of several bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone in lab experiments include its low toxicity and high specificity for cancer cells. Plumbagin has also been found to have synergistic effects with other anti-cancer agents, increasing their efficacy. However, 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone has limited solubility in water, making it difficult to administer in vivo. It also has poor bioavailability, limiting its effectiveness in some cases.
Direcciones Futuras
Future research on 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone should focus on improving its solubility and bioavailability, as well as identifying the optimal dosage and administration method for its therapeutic use. Additional studies should also investigate the potential of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone in combination with other anti-cancer agents, as well as its effectiveness in treating other diseases, such as inflammation and infection.
Métodos De Síntesis
The synthesis of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone involves the oxidation of 2-hydroxy-3-naphthoquinone with iodine in the presence of an acid catalyst, followed by alkylation of the resulting product with isopropyl iodide. This process yields 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone with a purity of over 98%.
Aplicaciones Científicas De Investigación
Plumbagin has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Plumbagin has also been found to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways involved in tumor progression.
Propiedades
IUPAC Name |
4-hydroxy-3-(4-propan-2-ylphenyl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-11(2)12-7-9-13(10-8-12)16-17(20)14-5-3-4-6-15(14)18(21)19(16)22/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIWIVIEKYWKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole](/img/structure/B5660754.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5660775.png)
![6-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5660783.png)


![2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5660801.png)
![7-(5-ethoxy-2-furoyl)-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5660804.png)

acetic acid](/img/structure/B5660826.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)


![1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5660861.png)